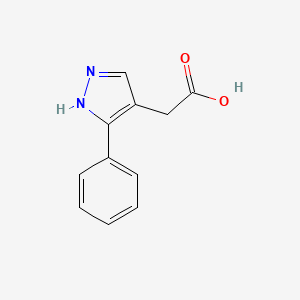

3-(Phenyl)-1H-pyrazole-4-acetic acid

描述

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a fundamental scaffold in heterocyclic chemistry. spast.org Its derivatives are a subject of intense study due to their wide-ranging biological activities and applications in various scientific fields. nih.govresearchgate.netpharmatutor.org The pyrazole nucleus is a key constituent in numerous compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. spast.orgpharmatutor.orgnih.gov This broad spectrum of activity has cemented the pyrazole moiety as a significant "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. nih.gov

The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their interaction with biological targets. researchgate.net This adaptability has led to the incorporation of the pyrazole core into several commercially available drugs. nih.govnih.gov Beyond pharmaceuticals, pyrazole derivatives are also investigated for their applications in agrochemicals and materials science, highlighting the broad impact of this heterocyclic system. spast.org

Overview of Pyrazole-4-acetic Acid Scaffolds within Chemical Biology

Within the vast family of pyrazole derivatives, those featuring an acetic acid group at the 4-position of the pyrazole ring represent a scaffold of particular interest in chemical biology. The inclusion of the acetic acid moiety can significantly influence the molecule's physicochemical properties, such as solubility and bioavailability, which are critical for its interaction with biological systems. vulcanchem.com

Research into pyrazole-4-acetic acid derivatives has revealed their potential as anti-inflammatory, antimicrobial, and anticancer agents. For instance, some of these compounds have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The general structure, consisting of a pyrazole core, a phenyl group, and an acetic acid side chain, provides a versatile template for developing targeted therapeutic agents. The ability of this scaffold to interact with various enzymes and cellular receptors is a key area of exploration for modulating physiological and pathological processes.

Research Landscape of 3-(Phenyl)-1H-pyrazole-4-acetic Acid and Analogues

The research landscape for 3-(Phenyl)-1H-pyrazole-4-acetic acid and its analogues is focused on both the synthesis of novel derivatives and the evaluation of their biological activities. The synthesis of this scaffold can be achieved through multi-step processes. For example, a common route involves the cyclization of a hydrazine (B178648) with a β-keto ester, followed by N-alkylation with an acetic acid derivative to introduce the side chain. vulcanchem.com

Investigations into the biological potential of analogues of 3-(Phenyl)-1H-pyrazole-4-acetic acid have yielded promising results in various therapeutic areas. The substitution pattern on the phenyl ring and modifications to the pyrazole core are key areas of exploration to enhance potency and selectivity for specific biological targets. For example, derivatives of 3-phenyl-1H-pyrazole have been synthesized and evaluated for their potential in treating neurodegenerative diseases and cancer. rsc.org The research indicates a strong interest in leveraging this scaffold for the development of new therapeutic agents.

Detailed Research Findings

The following table summarizes the biological activities of various pyrazole derivatives as reported in academic literature.

| Compound Class | Biological Activity | Research Focus |

| Pyrazole-4-acetic Acid Derivatives | Anti-inflammatory, Antimicrobial, Anticancer | Investigation of COX-2 inhibition and interaction with other biological targets. |

| 3-Phenyl-1H-pyrazole Derivatives | Anticancer | Development of small molecule inhibitors for cancer therapy. atlantis-press.com |

| 3-Aryl-1-phenyl-1H-pyrazole Derivatives | Acetylcholinesterase and Monoamine Oxidase Inhibition | Potential therapeutic agents for Alzheimer's disease. |

| 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-ones | VEGFR2 Inhibition | Development of novel treatments for prostate cancer. rsc.org |

Structure

3D Structure

属性

分子式 |

C11H10N2O2 |

|---|---|

分子量 |

202.21 g/mol |

IUPAC 名称 |

2-(5-phenyl-1H-pyrazol-4-yl)acetic acid |

InChI |

InChI=1S/C11H10N2O2/c14-10(15)6-9-7-12-13-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) |

InChI 键 |

GLSXYRHOWPAOFB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CC(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 3 Phenyl 1h Pyrazole 4 Acetic Acid and Its Derivatives

Established Synthetic Routes to the 1H-Pyrazole-4-acetic Acid Moiety

The synthesis of the 1H-pyrazole-4-acetic acid scaffold is achieved through several primary routes, each offering distinct advantages in terms of precursor availability and reaction conditions.

The most classical and widely utilized method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.combeilstein-journals.orgnih.gov This approach, known as the Knorr pyrazole synthesis, is a straightforward and rapid pathway to polysubstituted pyrazoles. beilstein-journals.orgcdnsciencepub.com The reaction involves the interaction of a bidentate nucleophile, such as phenylhydrazine (B124118), with a 1,3-dielectrophile. mdpi.com

Key 1,3-dielectrophilic precursors include:

1,3-Diketones: The direct condensation of 1,3-diketones with hydrazines is a foundational method. mdpi.combeilstein-journals.org

α,β-Unsaturated Carbonyl Compounds: Vinyl ketones and similar compounds can react with hydrazines, often yielding pyrazolines that are subsequently oxidized to pyrazoles. mdpi.com

Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones has been a known route for over a century. mdpi.com

Modern advancements have introduced one-pot, multicomponent reactions that generate the 1,3-dicarbonyl intermediate in situ before condensation with hydrazine, enhancing efficiency. beilstein-journals.orgnih.gov For the synthesis of a 4-acetic acid derivative, the 1,3-dicarbonyl precursor must contain the appropriate substituent at the C2 position, which can be subsequently converted to the acetic acid side chain.

While less common for direct synthesis of the acetic acid moiety, nucleophilic substitution on a pre-formed pyrazole ring is a viable strategy. This approach typically involves a pyrazole with a good leaving group (e.g., a halogen) at the 4-position. Electrophilic substitution reactions on the pyrazole ring generally occur at the C4 position, making 4-halopyrazoles accessible precursors. rrbdavc.org

The synthesis could then proceed via a standard pathway, such as:

Reaction of the 4-halopyrazole with a cyanide salt to form a 4-cyanopyrazole intermediate.

Hydrolysis of the nitrile group to the corresponding carboxylic acid.

Homologation of the carboxylic acid to the desired acetic acid derivative.

Alternatively, a malonic ester synthesis approach could be employed, where the 4-halopyrazole is reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield the 4-acetic acid derivative.

The Vilsmeier-Haack reaction is a powerful and frequently used method to introduce a formyl group (-CHO) onto electron-rich heterocyclic rings, including pyrazoles. mdpi.comresearchgate.netnih.gov This reaction serves as a crucial step in a two-stage strategy to synthesize pyrazole-4-acetic acids. The process involves:

Formylation: A suitably substituted pyrazole, such as 3-phenyl-1H-pyrazole, is treated with a Vilsmeier reagent (commonly generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to yield the corresponding 1H-pyrazole-4-carbaldehyde. nih.govthieme-connect.commdpi.com

Conversion to Acetic Acid: The resulting aldehyde is then converted into the acetic acid side chain. This can be accomplished through various standard organic transformations, such as the Wittig reaction with a phosphonium (B103445) ylide containing a carboxylate group, followed by reduction, or through conversion to a cyanohydrin, followed by hydrolysis and reduction.

This strategy is highly effective because the Vilsmeier-Haack formylation of pyrazoles is generally high-yielding and regioselective for the 4-position. researchgate.netnih.gov

Beyond the classical condensation approach, other cyclization and annulation strategies are employed to construct the pyrazole ring. mdpi.comorganic-chemistry.org A prominent method is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. organic-chemistry.org For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). researchgate.net To obtain the 3-phenyl-4-acetic acid structure, the alkyne would need to bear the acetic acid moiety or a precursor to it.

Modern annulation strategies can involve metal-catalyzed cascade reactions. For example, a copper-catalyzed cascade reaction of saturated ketones with hydrazines can regioselectively produce 1,3-disubstituted pyrazoles through the in situ generation of an enone intermediate followed by a [3+2] annulation. sioc-journal.cn

Precursor Synthesis and Intermediate Transformations

The success of multi-step synthetic routes hinges on the efficient preparation of key intermediates. For the synthesis of 3-(Phenyl)-1H-pyrazole-4-acetic acid, the pyrazole-4-carbaldehyde is a pivotal precursor.

The synthesis of 1H-pyrazole-4-carbaldehydes is most effectively achieved via the Vilsmeier-Haack reaction. nih.govnih.govthieme-connect.com This reaction often starts with a phenylhydrazone, which is cyclized and formylated in a one-pot process using the Vilsmeier reagent. nih.govchemmethod.comsemanticscholar.orgresearchgate.net The general procedure involves adding phosphorus oxychloride (POCl₃) to an ice-cold solution of the appropriate hydrazone in dry DMF. The mixture is then heated, typically to 60-80 °C, to drive the cyclization and formylation. nih.govsemanticscholar.org

A variety of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes have been synthesized using this method, demonstrating its broad applicability. nih.govsemanticscholar.orgnih.gov The reaction conditions, including temperature and equivalents of the Vilsmeier reagent, can be optimized to achieve high yields. nih.govbohrium.com Microwave-assisted Vilsmeier-Haack reactions have also been developed, significantly reducing reaction times and often improving yields. bohrium.comdegres.eu

The following table summarizes representative syntheses of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction on various hydrazone precursors.

| Starting Hydrazone | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N'-(1-phenylethylidene)benzohydrazide | POCl₃/DMF | Heat at 60-65°C for 4h | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | semanticscholar.org |

| Acetophenone (B1666503) Phenylhydrazone | POCl₃/DMF | Heat at 80°C for 4h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

| Galloyl hydrazide-derived hydrazones | POCl₃/DMF | Not specified | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Not specified | chemmethod.com |

| 1-(1-(p-tolyl)ethylidene)-2-phenylhydrazine | OPC/DMF (Microwave) | Microwave irradiation | 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | High | bohrium.com |

OPC: ortho-Phthaloyl chloride

Once synthesized, these pyrazole-4-carbaldehyde intermediates serve as versatile building blocks for the elaboration into the final 3-(Phenyl)-1H-pyrazole-4-acetic acid product through standard functional group transformations. semanticscholar.org

Conversion of Carbaldehyde Functionality to Acetic Acid Moiety

A key transformation in the synthesis of pyrazole-4-acetic acids is the conversion of a carbaldehyde group at the 4-position of the pyrazole ring into an acetic acid moiety. One documented method involves the oxidative decarboxylation of an intermediate derived from the corresponding carbaldehyde. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be converted to pyrazole-4-acetic acids using hydrogen peroxide. umich.edu This reaction proceeds through an initial step that transforms the aldehyde into a species susceptible to oxidative cleavage and subsequent rearrangement to form the acetic acid side chain.

Another approach involves the Knoevenagel condensation of a pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate. researchgate.net This reaction is often catalyzed by a base like pyrrolidine (B122466) in the presence of acetic acid and results in an intermediate that can be further hydrolyzed and decarboxylated to yield the desired acetic acid derivative. researchgate.net

Catalytic Approaches in Pyrazole Acetic Acid Synthesis

The synthesis of the pyrazole ring itself, a crucial precursor, is amenable to various catalytic conditions which influence the efficiency and selectivity of the reaction.

Acidic catalysts are frequently employed in the cyclocondensation reactions that form the pyrazole ring. Acetic acid is a commonly used catalyst, often in conjunction with other reagents. For example, it is used in the condensation of substituted acetophenones with phenylhydrazine to form hydrazones, which are precursors to pyrazoles. researchgate.netmdpi.comsemanticscholar.orgijsrset.comwisdomlib.org Glacial acetic acid can also be used as a medium for the cyclocondensation of chalcones with phenylhydrazine to yield pyrazole derivatives. researchgate.net

Furthermore, acetic acid can be used in one-pot syntheses of pyrazole derivatives. nih.gov For instance, the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of a hydrazine derivative in the presence of acetic acid, provides an efficient route to pyrazoles. nih.gov The optimization of such reactions has shown that the concentration of acetic acid can significantly impact the reaction yield and time. nih.gov Other acidic catalysts like p-toluenesulfonic acid and pyridine-2-carboxylic acid have also been reported to be effective in promoting the synthesis of pyrazole-containing fused ring systems. rsc.org

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Acetic Acid | Substituted acetophenone and phenylhydrazine | Hydrazone intermediate | researchgate.netmdpi.comsemanticscholar.orgijsrset.comwisdomlib.org |

| Acetic Acid | Chalcones and phenylhydrazine | Pyrazole derivative | researchgate.net |

| Acetic Acid | β-dicarbonyl compounds, DMF-DMA, and hydrazine derivative | Pyrazole derivative | nih.gov |

| p-Toluenesulfonic Acid | Not specified | Pyrazole derivative | - |

| Pyridine-2-carboxylic acid | Aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinones | rsc.org |

Base catalysis is also a prominent strategy in pyrazole synthesis. Bases can facilitate the deprotonation of reactants, thereby increasing their nucleophilicity and promoting cyclization. For instance, the synthesis of 1,3,5-substituted pyrazoles can be achieved through the condensation of phenylhydrazine with ethyl acetoacetate. nih.govmdpi.com While not always explicitly stated as base-catalyzed in all contexts, the reaction conditions can be manipulated to be basic. The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported for the synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. nih.gov

Transition metal catalysts, such as palladium and silver, have enabled novel and efficient routes to pyrazole derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are particularly useful for introducing aryl or other substituents onto the pyrazole ring. ktu.edu For example, 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized from 3-triflyloxy-1H-pyrazole-4-carbaldehyde and various boronic acids using a palladium catalyst like Pd(PPh3)4. ktu.edu

Silver catalysts have been employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com Another silver-catalyzed reaction involves the rapid heterocyclization of trifluoromethylated ynones with aryl or alkyl hydrazines to yield 3-CF3-pyrazoles with high regioselectivity and excellent yields. mdpi.com

| Metal Catalyst | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| Palladium (Pd(PPh3)4) | Suzuki Coupling | 3-Triflyloxy-1H-pyrazole-4-carbaldehyde and boronic acids | 3-Substituted 1-phenyl-1H-pyrazole-4-carbaldehydes | ktu.edu |

| Silver | Cyclization | N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | mdpi.com |

| Silver (AgOTf) | Heterocyclization | Trifluoromethylated ynones and aryl/alkyl hydrazines | 3-CF3-pyrazoles | mdpi.com |

Optimization of Synthetic Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(Phenyl)-1H-pyrazole-4-acetic acid and its derivatives. Factors such as the choice of catalyst, solvent, temperature, and reaction time are systematically varied to find the most efficient protocol. For instance, in the acid-catalyzed synthesis of pyrazole-s-triazine derivatives, it was found that using 33.3% acetic acid provided the optimal conditions, leading to a 95% yield after 8 hours. nih.gov Similarly, in metal-catalyzed reactions, the choice of the metal and its ligands can significantly influence the outcome.

Green Chemistry Principles Applied to Pyrazole Synthesis

In recent years, there has been a significant shift towards the application of green chemistry principles in the synthesis of pyrazole derivatives to minimize environmental impact. nih.govbenthamdirect.com This includes the use of environmentally friendly solvents like water or ethanol, or conducting reactions under solvent-free conditions. researchgate.netnih.govthieme-connect.com The development of reusable catalysts, such as magnetic nano-catalysts, is another important aspect of green pyrazole synthesis. researchgate.net

Energy-efficient techniques like microwave irradiation and ultrasound assistance are also being employed to accelerate reaction rates and improve yields, often under milder conditions than conventional heating methods. researchgate.netnih.gov These approaches are not only more sustainable but also often lead to cleaner reactions with easier work-up procedures. nih.gov The overarching goal is to develop synthetic strategies that are efficient, high-yielding, operationally simple, atom-economical, and environmentally benign. nih.gov

Derivatization and Functionalization Strategies of the Pyrazole 4 Acetic Acid Core

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group of the acetic acid side chain is a prime site for functional group transformations, enabling the synthesis of esters, amides, and other derivatives.

Esterification of pyrazole-4-acetic acids can be achieved through various standard methods. For instance, reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, can yield the corresponding esters. researchgate.net The reactivity in esterification can be influenced by steric hindrance around the carboxylic acid group. researchgate.net A highly chemoselective method for esterification involves the use of CBr4/CH3OH, which can differentiate between carboxylic acids attached to sp3 and sp2 hybridized carbons. researchgate.net

Amidation of the acetic acid moiety is another common derivatization strategy. This can be accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents, followed by reaction with a primary or secondary amine. These reactions produce the corresponding amides, which can introduce a diverse range of substituents and modulate the compound's properties.

Table 1: Examples of Acetic Acid Moiety Transformations

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation opens up further avenues for functionalization of the resulting hydroxyl group. Conversely, while the acetic acid moiety itself is already in a high oxidation state, oxidative modifications can be envisioned on other parts of the molecule, which could be influenced by the electronic nature of the acetic acid side chain.

Modifications of the Phenyl Substituent

Halogen atoms can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. The position of halogenation (ortho, meta, or para) is directed by the existing phenyl group and can have a profound effect on the biological activity of the resulting compound. For example, in a study on progesterone (B1679170) receptor antagonists, the position of a fluorine atom on a phenylacetic acid derivative significantly influenced its binding activity, with the meta-substituted compound showing improved activity compared to ortho and para isomers. nih.gov Halogenation of pyrazole (B372694) derivatives can be achieved using reagents like N-halosuccinimides (NXS), offering a metal-free method for introducing bromine, iodine, or chlorine. researchgate.netbeilstein-archives.org Green halogenation methods using hydrogen peroxide and ammonium (B1175870) halides in acetic acid have also been developed. cdnsciencepub.com

Table 2: Halogenation of Phenyl-Pyrazole Derivatives

| Halogenating Agent | Position of Halogenation | Potential Impact |

| N-Bromosuccinimide (NBS) | Typically para | Altered electronic and steric properties |

| N-Chlorosuccinimide (NCS) | Typically para | Modified lipophilicity and binding interactions |

| N-Iodosuccinimide (NIS) | Typically para | Introduction of a heavy atom for potential X-ray crystallography |

The phenyl ring can be further functionalized by introducing other aryl or heteroaryl groups, often via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. mdpi.comnih.gov This reaction typically involves the coupling of an aryl halide (e.g., a bromo-substituted phenyl-pyrazole derivative) with an arylboronic acid in the presence of a palladium catalyst and a base. harvard.eduresearchgate.netorganic-chemistry.org This strategy allows for the synthesis of biaryl and heteroaryl-aryl structures, which can lead to extended conjugation and diverse three-dimensional shapes, influencing biological activity. For instance, the Suzuki coupling of 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phenylboronic acid yields the corresponding 4-(3-phenylbenzylidene) derivative. researchgate.net

Functionalization at the Pyrazole Ring Positions (e.g., C-3, C-4, C-5, N-1)

The pyrazole ring itself is amenable to a variety of functionalization reactions at its carbon and nitrogen atoms.

The C-4 position of the pyrazole ring is often a site for electrophilic substitution. Halogenation of the pyrazole ring, for instance, frequently occurs at the C-4 position when it is unsubstituted. researchgate.net Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides at room temperature, providing access to 4-halogenated pyrazole derivatives. beilstein-archives.org

The N-1 position of the pyrazole ring can be readily alkylated or arylated. For example, reaction with alkyl halides in the presence of a base leads to N-alkylation. The synthesis of 1-aryl-3,4,5-substituted pyrazoles has been reported, highlighting the feasibility of introducing substituents at the N-1 position. mdpi.com The nature of the substituent at N-1 can significantly influence the tautomeric equilibrium of the pyrazole ring. mdpi.com

Functionalization at the C-3 and C-5 positions can be more challenging but is achievable through various synthetic strategies, often starting from appropriately substituted precursors. For instance, the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives can be achieved through the condensation of phenylhydrazine (B124118) with substituted acetophenones, followed by cyclization. nih.govresearchgate.net Modifications at these positions are crucial as they can directly impact the orientation of substituents and their interactions with biological targets.

Table 3: Functionalization of the Pyrazole Ring

| Position | Type of Reaction | Example Reagents | Resulting Moiety |

| C-4 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-pyrazole |

| N-1 | Alkylation | Alkyl Halide, Base | N-Alkyl-pyrazole |

| N-1 | Arylation | Arylboronic Acid, Cu Catalyst | N-Aryl-pyrazole |

| C-5 | Cyclization Precursor | α,β-Unsaturated Nitriles | 5-Amino-pyrazole |

Regioselective Functionalization Techniques

Regioselectivity is paramount when functionalizing the pyrazole ring to ensure the desired constitutional isomer is formed. The pyrazole ring has multiple reactive sites, and controlling where substituents are introduced is a key synthetic challenge.

The nitrogen atoms of the pyrazole ring are common sites for functionalization. N-alkylation and N-arylation can be controlled to produce specific regioisomers. For instance, in asymmetrically substituted pyrazoles, the reaction conditions can dictate which nitrogen atom is functionalized.

Furthermore, synthetic strategies have been developed to achieve regioselective substitution at the C-3 and C-5 positions of the pyrazole-4-carboxylate core. A notable example is the synthesis of hydroxy-substituted pyrazole-4-carboxylates, where distinct pathways lead to either the 3-hydroxy or 5-hydroxy isomers. mdpi.com

Synthesis of 5-Hydroxy-1H-pyrazole-4-carboxylates: This is typically achieved through a process involving the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines. The resulting intermediate hydrazone then undergoes a base-catalyzed cyclization to yield the 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate. mdpi.com

Synthesis of 3-Hydroxy-1H-pyrazole-4-carboxylates: A different, novel two-step synthesis allows for the specific formation of the 3-hydroxy isomers. This method involves the acylation of arylhydrazines with methyl malonyl chloride, followed by cyclization of the resulting hydrazides using tert-butoxy-bis(dimethylamino)methane. mdpi.com

These distinct, regioselective methods highlight the ability to precisely control the substitution pattern on the pyrazole ring, which is crucial for structure-activity relationship studies.

| Target Isomer | Key Reagents | Synthetic Strategy | Regiochemical Outcome |

|---|---|---|---|

| 5-Hydroxy-1-aryl | Diethyl [(dimethylamino)methylene]malonate, Arylhydrazine | 1. Acid-catalyzed transamination 2. Base-catalyzed cyclization | Substitution at C-5 |

| 3-Hydroxy-1-aryl | Methyl malonyl chloride, Arylhydrazine, tert-Butoxy-bis(dimethylamino)methane | 1. Acylation of hydrazine (B178648) 2. Cyclization of hydrazide | Substitution at C-3 |

Integration of Other Heterocyclic Moieties

The pyrazole-4-acetic acid core is an excellent platform for constructing hybrid molecules that incorporate other heterocyclic systems. These hybrid structures can exhibit unique chemical properties and are of interest in various fields of chemical research.

One prominent strategy involves linking a 1,3,5-triazine (B166579) (s-triazine) ring to the pyrazole nucleus. A one-pot method has been described for the synthesis of novel pyrazolyl-s-triazine derivatives. nih.gov This reaction proceeds by reacting β-dicarbonyl compounds, such as ethyl acetoacetate, with N,N-dimethylformamide dimethylacetal, followed by the addition of a 2-hydrazinyl-s-triazine derivative in an acetic acid medium. nih.gov This approach provides a straightforward route to complex molecules where two distinct heterocyclic systems are joined.

Another example involves the Vilsmeier-Haack reaction, which can be used to synthesize pyrazole-4-carbaldehydes from hydrazones. nih.gov These aldehydes, which are direct precursors to the corresponding carboxylic acids, can then be reacted with other heterocyclic amines. For example, the condensation of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde with an amino-thiophene derivative in the presence of glacial acetic acid yields a hybrid molecule containing both pyrazole and thiophene (B33073) rings. nih.gov

| Integrated Heterocycle | Starting Pyrazole Derivative | Key Reaction/Reagents | Resulting Hybrid System | Reference |

|---|---|---|---|---|

| s-Triazine | Hydrazine (forms pyrazole in-situ) | One-pot reaction with β-dicarbonyl, DMF-DMA, and 2-hydrazinyl-s-triazine | Pyrazolyl-s-triazine | nih.gov |

| Thiophene | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | Condensation with 2-amino-thiophene-3-carbonitrile | Thiophene-linked Pyrazole | nih.gov |

Design and Synthesis of Hybrid and Fused Pyrazole Systems

Beyond simple derivatization, the pyrazole-4-acetic acid scaffold is a valuable building block for constructing more complex fused heterocyclic systems. In these structures, the pyrazole ring is annulated with one or more additional rings. The functional groups at the C-4 and C-5 (or C-3) positions of the pyrazole are often key participants in the cyclization reactions that form the new rings. Pyrazole-4-carbaldehydes are common and versatile precursors for these syntheses, and their chemistry is directly translatable to the pyrazole-4-acetic acid core. semanticscholar.org

Several important classes of fused pyrazole systems can be synthesized from C-4 functionalized pyrazoles:

Pyrazolo[3,4-b]pyridines: These can be prepared via a one-pot reaction of 5-aminopyrazole-4-carbaldehydes with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like sodium methoxide. semanticscholar.org

Pyrazolo[3,4-d]pyrimidines: These bicyclic heterocycles are synthesized by reacting 5-amino-1,3-disubstituted-1H-pyrazole-4-carbaldehyde with reagents like formamide. semanticscholar.org

Pyrazolo[3,4-d]pyridazines: This system can be formed from the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine, leading to the formation of pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org

Thieno[2,3-c]pyrazoles: The reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in the presence of sodium carbonate yields the thieno[2,3-c]pyrazole system. semanticscholar.org

Benzo[b]pyrazolo[3,4-d]azocines: More complex, tricyclic fused systems can also be constructed. For example, a Wittig reaction on 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde yields an acrylate (B77674) derivative. Following reduction of the nitro group to an amine, an intramolecular cyclization can be induced to form a benzo[b]pyrazolo[3,4-d]azocin-6-one. semanticscholar.org This example is particularly relevant as it demonstrates the use of a C-4 side chain similar to the acetic acid moiety in a ring-forming reaction.

| Fused System | Pyrazole Precursor | Key Reagents/Reaction Type |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Amino-pyrazole-4-carbaldehyde | Condensation with active methylene compounds |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-pyrazole-4-carbaldehyde | Cyclization with formamide |

| Pyrazolo[3,4-d]pyridazine | Ethyl 4-formyl-pyrazole-3-carboxylate | Condensation with hydrazine |

| Thieno[2,3-c]pyrazole | 5-Chloro-pyrazole-4-carbaldehyde | Reaction with methyl thioglycolate |

| Benzo[b]pyrazolo[3,4-d]azocine | 3-(2-Nitrophenyl)-pyrazole-4-carbaldehyde | Wittig reaction, reduction, and intramolecular cyclization |

Structure Activity Relationship Sar Investigations of 3 Phenyl 1h Pyrazole 4 Acetic Acid Analogues

Positional Effects of Substituents on Biological Activity Profiles

The placement of substituents on the pyrazole (B372694) and phenyl rings of 3-(Phenyl)-1H-pyrazole-4-acetic acid analogues is a critical determinant of their biological activity. Research has demonstrated that even minor changes in substituent position can lead to significant variations in potency and selectivity.

For instance, in studies on related pyrazole-containing compounds, the position of substituents on the phenyl ring has been shown to be crucial. Investigations into 4-arylazo-3,5-diamino-1H-pyrazoles revealed that the location of a fluorine atom on the phenyl ring significantly impacted activity. The highest activity was observed when the fluorine was in the ortho position, compared to the meta or para positions. nih.gov Conversely, for a series of pyrazolyl–thiazole derivatives, larger substituents or those placed at the para (4-) position of the phenyl ring resulted in notable antimicrobial efficacy. rsc.org This suggests that the optimal substitution pattern is highly dependent on the specific biological target and the nature of the interaction.

Similarly, substitutions on the pyrazole ring itself are position-sensitive. In pyrazolone (B3327878) derivatives, it has been observed that a phenyl group at the 3-position generally confers greater anti-inflammatory activity than a methyl group at the same position. jst.go.jp The substitution pattern on the pyrazole ring, including at the C-3, C-4, and C-5 positions, plays a pivotal role in defining the electronic and steric characteristics of the molecule, which in turn influences its binding affinity to biological targets. researchgate.net

Table 1: Effect of Fluorine Position on Phenyl Ring on c-di-GMP Level Reduction Data extracted from studies on 4-arylazo-3,5-diamino-1H-pyrazoles.

| Substituent Position | Compound | Percentage Reduction of c-di-GMP |

| ortho | 2-F | 83% |

| meta | 3-F (hit compound) | 73% |

| para | 4-F | 44% |

| Unsubstituted | - | 71% |

This table is interactive and can be sorted by column.

Influence of Phenyl Ring Substitutions (e.g., Electron-Withdrawing and Electron-Releasing Groups)

The electronic properties of substituents on the phenyl ring of 3-(Phenyl)-1H-pyrazole-4-acetic acid analogues significantly modulate their biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's polarity, lipophilicity, and ability to engage in specific interactions with target proteins.

Studies on various pyrazole derivatives have consistently highlighted the importance of these electronic effects. For example, the presence of strong EWGs such as nitro (NO₂) and halogens (Cl, Br, F) on the phenyl ring has been found to enhance the antimicrobial activity of pyrazolyl–thiazole derivatives. rsc.org The increased electrophilicity imparted by these groups may facilitate stronger binding interactions with microbial enzymes or cell membranes. rsc.org Similarly, a para-bromo substituent, another EWG, on an aromatic ring attached to a pyrazole scaffold elicited higher neuroprotective activity by inhibiting glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov

In contrast, the effect of EDGs can be more variable. In one study on 1-phenyl carboxyl pyrazole derivatives, the substitution with a para-amino (-NH₂) group, a strong EDG, did not significantly improve binding affinity. researchgate.net Furthermore, a methoxy (B1213986) group, a moderate EDG, led to a tenfold decrease in binding affinity. researchgate.net This suggests that while electronic effects are important, steric factors and the specific nature of the binding pocket also play a crucial role. The introduction of a bulky group, whether donating or withdrawing, may create steric hindrance that prevents optimal binding.

Table 2: Influence of Phenyl Ring Substituent Type on Biological Activity Illustrative examples from various pyrazole derivative studies.

| Compound Series | Substituent | Substituent Type | Observed Effect on Activity |

| Pyrazolyl–thiazole | 4-NO₂ | Electron-Withdrawing | Substantial antimicrobial activity |

| Pyrazolyl–thiazole | 4-Cl, 4-Br, 4-F | Electron-Withdrawing | Significant antimicrobial activity |

| Pyrazole Neuroprotectant | 4-Br | Electron-Withdrawing | Higher neuroprotective activity |

| 1-Phenyl Carboxyl Pyrazole | 4-NH₂ | Electron-Donating | Little improvement in affinity |

| 1-Phenyl Carboxyl Pyrazole | Methoxy | Electron-Donating | ~10-fold decrease in affinity |

This table is interactive and can be sorted by column.

Impact of Modifications to the Acetic Acid Side Chain on Activity

The acetic acid moiety at the 4-position of the pyrazole ring is a key functional group that can be modified to fine-tune the pharmacological profile of the analogues. Alterations to this side chain, including changes in length, acidity, or its replacement with other functional groups, can have a profound impact on biological activity.

Homologation, or the extension of the linker chain, has been shown to be detrimental to activity in some related pyrazole scaffolds. Increasing the length of the side chain can lead to a significant decrease in binding affinity, suggesting that the distance between the pyrazole core and the terminal acidic group is critical for optimal interaction with the target. researchgate.net

Role of N-1 Substituents on the Pyrazole Ring in Modulating Activity

The nitrogen atom at the N-1 position of the pyrazole ring is a common site for substitution, and the nature of the group at this position can significantly influence the biological activity of the resulting analogues. The N-1 position is often unsubstituted in the parent compound, leaving an N-H group that can act as a hydrogen bond donor.

Introducing substituents at the N-1 position can alter the molecule's lipophilicity, steric profile, and hydrogen-bonding capabilities. In some cases, N-substitution is detrimental to activity. For instance, the introduction of lipophilic groups such as methyl or phenyl at the N-1 position of 3,5-diphenylpyrazole (B73989) derivatives resulted in a 4- to 6-fold decrease in inhibitory activity against meprin α and β compared to the unsubstituted analogue. nih.gov This suggests that the N-H group may be involved in a critical hydrogen-bonding interaction with the target enzyme.

However, in other contexts, N-1 substitution can be beneficial. The addition of an N-1 acetyl group to certain pyrazoline structures was found to improve efficacy as monoamine oxidase (MAO) inhibitors. nih.govfrontiersin.org This modification can alter the electronic distribution within the pyrazole ring and may provide additional binding interactions or improve metabolic stability. The divergent effects of N-1 substitution across different compound series underscore the importance of tailoring this position to the specific requirements of the biological target.

Table 3: Effect of N-1 Substitution on Biological Activity in Pyrazole Analogues

| Parent Scaffold | N-1 Substituent | Effect on Activity |

| 3,5-diphenylpyrazole | Methyl | 4- to 6-fold decrease |

| 3,5-diphenylpyrazole | Phenyl | 4- to 6-fold decrease |

| Pyrazoline (MAO inhibitor) | Acetyl | Improved efficacy |

This table is interactive and can be sorted by column.

Conformational and Stereochemical Considerations in SAR Studies

The three-dimensional structure of 3-(Phenyl)-1H-pyrazole-4-acetic acid analogues, including their conformational flexibility and stereochemistry, plays a crucial role in their interaction with biological targets. The relative orientation of the phenyl ring, the pyrazole core, and the acetic acid side chain can dictate the molecule's ability to fit into a specific binding site.

NMR studies on related pyrazole-containing peptidomimetics have shown that these molecules can adopt different conformations in various solvents, highlighting their conformational flexibility. mdpi.com The presence of intramolecular hydrogen bonds can stabilize certain conformers, which may be the biologically active conformation. For example, a hydrogen bond between the pyrazole N-H and a carbonyl group can create a specific turn structure. mdpi.com The ability of the molecule to adopt the correct low-energy conformation to bind to its target is a key aspect of its activity.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of molecular structure and reactivity.

Density Functional Theory (DFT) Applications in Structural Optimization and Geometry Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For 3-(Phenyl)-1H-pyrazole-4-acetic acid, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (C-C) | Phenyl Ring Average | ~1.39 Å |

| Bond Length (N-N) | Pyrazole (B372694) Ring | ~1.35 Å |

| Bond Length (C=O) | Carboxylic Acid | ~1.21 Å |

| Bond Angle (C-N-N) | Pyrazole Ring | ~112° |

| Dihedral Angle | Phenyl Ring vs. Pyrazole Ring | ~20-40° |

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Levels, Band Gap) for Reactivity Prediction

The electronic character of a molecule is primarily described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, the HOMO is often localized on the electron-rich phenyl and pyrazole rings, while the LUMO may be distributed across the entire π-system, including the acetic acid moiety. DFT calculations are used to compute the energies of these orbitals and predict the molecule's reactivity. nih.govmdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.2 to -2.0 |

| Energy Gap (ΔE) | ~4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how a molecule will interact with other chemical species, including biological macromolecules. asrjetsjournal.org

In an MEP map of 3-(Phenyl)-1H-pyrazole-4-acetic acid, the most negative potential (typically colored red or yellow) is expected around the oxygen atoms of the carboxylic acid group and one of the nitrogen atoms of the pyrazole ring, indicating these are prime sites for electrophilic attack or hydrogen bond acceptance. Conversely, the most positive potential (colored blue) is anticipated around the acidic hydrogen of the carboxyl group and the N-H proton of the pyrazole ring, highlighting them as sites for nucleophilic attack or hydrogen bond donation. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). These interactions, often described as hyperconjugation, are key to understanding molecular stability and the nature of intramolecular bonding.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (pyrazole) | π* (C-C, pyrazole) | > 20 | Lone Pair -> Antibonding π |

| π (C-C, phenyl) | π* (C-C, pyrazole) | ~ 15-25 | π -> π* Conjugation |

| LP(2) O (carbonyl) | σ* (C-C, side chain) | ~ 2-5 | Lone Pair -> Antibonding σ |

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. semanticscholar.org

For 3-(Phenyl)-1H-pyrazole-4-acetic acid, simulations would involve docking the optimized ligand structure into the active site of a target protein. The simulation software calculates the most favorable binding poses based on a scoring function, which estimates the binding free energy. nih.gov

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking)

Following a docking simulation, the resulting ligand-protein complex is analyzed to identify the specific non-covalent interactions responsible for binding. researchgate.net These interactions are critical for the stability and specificity of the complex.

Hydrogen Bonding: The carboxylic acid group of 3-(Phenyl)-1H-pyrazole-4-acetic acid is a potent hydrogen bond donor (via the -OH group) and acceptor (via the C=O group). The N-H group of the pyrazole ring can also act as a hydrogen bond donor, while the other pyrazole nitrogen can act as an acceptor. These groups would be expected to form key hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser, Thr, His) in a protein's active site.

Pi-Stacking: The aromatic phenyl and pyrazole rings are capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov These interactions, which can be parallel-displaced or T-shaped, are crucial for anchoring the ligand within the binding pocket. nih.gov Hydrophobic interactions between the phenyl ring and nonpolar residues also contribute significantly to binding affinity.

| Interaction Type | Ligand Moiety | Potential Protein Residue | Typical Distance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Carboxyl -OH | Asp, Glu, Gln | 1.8 - 2.5 Å |

| Hydrogen Bond (Acceptor) | Carboxyl C=O | Arg, Lys, Ser | 2.5 - 3.2 Å |

| Hydrogen Bond (Donor) | Pyrazole N-H | His, Asp | 1.9 - 2.8 Å |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp | 3.5 - 4.5 Å |

| π-π Stacking | Pyrazole Ring | Phe, Tyr | 3.6 - 4.8 Å |

Prediction of Binding Affinities and Optimal Orientations

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. For pyrazole derivatives, docking studies have been extensively used to predict their binding modes and affinities with various biological targets.

These simulations calculate the binding energy, which indicates the stability of the ligand-receptor complex. For instance, studies on pyrazole derivatives have explored their interactions with enzymes like Janus kinases (JAK) 2/3 and Aurora A/B kinases. nih.gov Molecular modeling suggested that certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives could adopt a binding mode similar to known multi-target kinase inhibitors. nih.gov

The process involves generating a grid around the active site of the target protein and then docking the ligand into this grid to find the most favorable binding pose. researchgate.net The results often highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For example, docking studies of N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives with DNA revealed non-covalent interactions within the groove of the DNA structure. ajpp.in Similarly, simulations of pyrazolyl-thiazole derivatives against bacterial and fungal proteins helped to predict their antimicrobial potential, with results showing binding affinities comparable to or better than reference drugs like penicillin and fluconazole. nih.gov These computational predictions are invaluable for guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Compound Class | Target Protein/Molecule | Key Findings |

|---|---|---|

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK 2/3, Aurora A/B kinases | Predicted binding mode similar to multi-target kinase inhibitors. nih.gov |

| N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | DNA | Predicted non-covalent groove binding interactions. ajpp.in |

| 3,5-diaryl-1H-pyrazole derivatives | Acetylcholinesterase (AChE) | Identified key hydrogen bonding interactions with TYR:124, TYR:72, and SER:293 residues. nih.gov |

| Pyrazolyl-thiazole derivatives | Bacterial and Fungal Proteins (e.g., sterol 14α-demethylase) | Showed favorable binding affinities, comparable to reference drugs, predicting antimicrobial activity. nih.gov |

Dynamics and Conformational Analysis via Computational Methods

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. d-nb.info MD simulations track the movements of atoms and molecules, allowing researchers to assess the stability of binding poses predicted by docking. nih.gov

For pyrazole derivatives, MD simulations have been used to confirm the stability of their interaction with target enzymes like acetylcholinesterase. nih.gov These simulations can reveal how the ligand and protein adapt to each other and maintain their binding interactions over a period of nanoseconds. researchgate.net Analysis of parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Root Mean Square Fluctuation (RMSF) during the simulation helps to confirm the stability of the complex. nih.gov

Conformational analysis, another important computational method, is used to identify the most stable three-dimensional arrangements (conformations) of a molecule. researchgate.net For a molecule like 3-(Phenyl)-1H-pyrazole-4-acetic acid, understanding its preferred conformation is crucial as it dictates how it will interact with its biological target. Density Functional Theory (DFT) is often employed to optimize the molecular geometry and determine the lowest energy conformation. nih.gov Studies on related pyrazole compounds have shown that they often adopt a planar or near-planar conformation, which can be critical for their biological activity and electronic properties. nih.govdntb.gov.uaresearchgate.net

Prediction of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.govdntb.gov.ua These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. asrjetsjournal.org Theoretical calculations have been performed for various pyrazole derivatives, and the predicted chemical shifts often show good agreement with experimental data. researchgate.netasrjetsjournal.orgnih.gov

Infrared (IR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental IR spectrum. nih.gov By comparing the calculated and experimental spectra, researchers can assign specific vibrational modes to the observed absorption bands, such as the characteristic stretching frequencies of C=O, C=N, and N-H bonds in pyrazole structures. nih.govphyschemres.orgnih.gov

Ultraviolet-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. physchemres.org These calculations can predict the absorption maxima (λmax) and help understand the electronic transitions involved, such as HOMO-LUMO transitions. physchemres.orgresearchgate.net For pyrazole derivatives, theoretical UV-Vis spectra have been calculated in both the gas phase and in different solvents to study the effect of solvent polarity on the electronic absorption properties. physchemres.org

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Pyrazole Derivative

| Spectroscopic Technique | Property | Experimental Value | Theoretical Value (Method/Basis Set) |

|---|---|---|---|

| UV-Vis | λmax (in DCM) | 301 nm | 320.33 nm (TD-DFT/B3LYP/6-311++G(d,p)) physchemres.org |

| ¹H NMR (in CDCl₃) | Pyrazole-CH proton (δ) | 8.51 ppm | N/A (Calculations confirm assignments) nih.gov |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. jhuapl.edu Computational chemistry plays a crucial role in the prediction and understanding of the NLO response of molecules, guiding the design of new materials with enhanced NLO activity.

The NLO properties of a molecule are determined by its response to a strong electromagnetic field, which can be described by its polarizability (α) and hyperpolarizabilities (β and γ). Density Functional Theory (DFT) is a common method used to calculate these properties for pyrazole derivatives. researchgate.netwum.edu.pk Studies have shown that the presence of electron-donating and electron-withdrawing groups within the molecular structure can significantly enhance the NLO response. nih.gov

Calculations of the dipole moment (μ), linear polarizability (α₀), and the first hyperpolarizability (β₀) for various pyrazole derivatives have been reported. wum.edu.pkwum.edu.pk A large β₀ value is indicative of a strong second-order NLO response. nih.gov For example, theoretical investigations on (nitrovinyl)-1H-pyrazole and pyranopyrazole derivatives have revealed significant hyperpolarizability values, suggesting their potential as NLO materials. wum.edu.pkwum.edu.pknih.gov These computational screenings help identify promising candidates for further experimental investigation. nih.govresearchgate.net

Table 3: Calculated NLO Properties for Selected Pyrazole Derivatives

| Compound/Derivative | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α₀) (esu) | First Hyperpolarizability (β₀) (esu) |

|---|---|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | N/A | N/A | 40 x 10⁻³⁰ nih.gov |

| Pyranopyrazole Derivatives | DFT/B3LYP/6-31++G(d,p) | ~8-9 | High values reported | High values reported researchgate.netwum.edu.pkwum.edu.pk |

Mechanistic Investigations at the Molecular Level

Elucidation of Reaction Mechanisms in Pyrazole (B372694) Synthesis

The construction of the pyrazole core, a key feature of 3-(Phenyl)-1H-pyrazole-4-acetic acid, is often achieved through elegant and efficient synthetic strategies. Mechanistic studies, including kinetic analysis and computational modeling, have been instrumental in understanding the intricate steps involved in these transformations.

Investigation of Cascade Reactions and Cycloaddition Pathways

The synthesis of substituted pyrazoles frequently employs cascade reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. A prominent pathway involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For instance, the reaction between α-diazoesters and ynones, catalyzed by a Lewis acid like Al(OTf)₃, proceeds through a cascade of [3+2] cycloaddition, followed by rearrangement and N-H insertion steps to yield highly substituted pyrazoles. While not specific to 3-(Phenyl)-1H-pyrazole-4-acetic acid, these studies provide a framework for understanding its potential synthesis.

Another well-established method is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. The reaction is believed to proceed through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction, which is crucial for determining the substitution pattern on the pyrazole ring, can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine (B178648). Multicomponent reactions, which bring together three or more reactants in a single operation, also offer efficient routes to pyrazoles, often involving domino sequences of condensation and cyclization reactions. For example, a one-pot synthesis can involve the initial formation of an enaminone from a β-dicarbonyl compound, which then undergoes cyclization with a hydrazine derivative.

Role of Proposed Intermediates and Transition States

The elucidation of reaction mechanisms hinges on identifying key intermediates and understanding the energetic landscape of the transition states. In pyrazole synthesis via cyclocondensation, hydrazone and enamine-hydrazone species are proposed as crucial intermediates. Spectroscopic techniques and trapping experiments can provide evidence for the existence of these transient species.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in mapping the reaction pathways and calculating the energies of intermediates and transition states. These theoretical models can help to rationalize the observed regioselectivity in pyrazole synthesis by comparing the activation barriers for the formation of different isomers. For instance, calculations can predict which nitrogen atom of an unsymmetrical hydrazine will preferentially attack a specific carbonyl group in a 1,3-dicarbonyl compound. While specific computational studies on the synthesis of 3-(Phenyl)-1H-pyrazole-4-acetic acid are not widely reported, the principles derived from studies of related pyrazole syntheses are applicable.

Molecular-Level Interactions with Biological Targets (In Vitro and In Silico Studies)

The therapeutic potential of 3-(Phenyl)-1H-pyrazole-4-acetic acid and its analogs is rooted in their ability to interact with specific biological macromolecules. A combination of in vitro biochemical assays and in silico molecular modeling provides a detailed picture of these interactions at the molecular level.

Enzyme Inhibition Mechanisms

Derivatives of 3-(Phenyl)-1H-pyrazole-4-acetic acid have been investigated as inhibitors of a wide array of enzymes implicated in various diseases.

Cyclooxygenase (COX): Certain pyrazole derivatives are known to be potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govnih.govcu.edu.egrsc.org Molecular docking studies have revealed that the pyrazole core can fit into the active site of COX-2, with substituents forming key interactions with amino acid residues, such as hydrogen bonding and hydrophobic interactions, leading to the inhibition of prostaglandin (B15479496) synthesis. nih.govcu.edu.eg

Janus Kinase (JAK): Pyrazole-based compounds have been identified as inhibitors of Janus kinases (JAKs), which are crucial for cytokine signaling pathways involved in immune responses and hematopoiesis. nih.govtg.org.au Inhibition often occurs through competition with ATP for the kinase domain's binding site. The pyrazole scaffold can form hydrogen bonds with the hinge region of the kinase, while the phenyl and acetic acid moieties can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity. nih.gov

Aurora Kinases: As key regulators of mitosis, Aurora kinases are attractive targets for cancer therapy. Pyrazole derivatives have been developed as inhibitors of Aurora kinases A and B. nih.govacs.orgresearchgate.net Crystallographic and modeling studies show that these inhibitors typically bind to the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region and engaging in hydrophobic interactions within the active site. acs.org

DNA Gyrase: This bacterial enzyme is a validated target for antibacterial agents. Pyrazole-containing compounds have shown potent inhibitory activity against DNA gyrase. mdpi.comnih.goveco-vector.comlongdom.orgresearchgate.net The mechanism of inhibition often involves interference with the ATPase activity of the GyrB subunit or stabilization of the DNA-gyrase cleavage complex, preventing DNA relegation. mdpi.comnih.gov Molecular docking studies suggest that the pyrazole core and its substituents can form hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of GyrB. longdom.orgresearchgate.net

Other Enzymes: Pyrazole derivatives have also been shown to inhibit other enzymes, including:

Monoamine Oxidase (MAO): Inhibition of MAO-A and MAO-B is a strategy for treating depression and neurodegenerative diseases. Certain 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated selective MAO-B inhibitory activity. researchgate.netnih.gov

Lanosterol 14α-demethylase: This enzyme is crucial for fungal ergosterol (B1671047) biosynthesis, making it a target for antifungal agents. Pyrazole-containing compounds have been investigated as inhibitors of this enzyme.

KEAP1-NRF2 Interaction: The KEAP1-NRF2 pathway is a major regulator of cellular defense against oxidative stress. Small molecules, including some with pyrazole-like structures, can modulate this pathway by disrupting the protein-protein interaction between KEAP1 and NRF2, leading to the activation of antioxidant response elements. researchgate.netnih.govnih.govmdpi.commsjonline.org

The following table summarizes the inhibitory activities of some pyrazole derivatives against various enzymes.

| Enzyme Target | Pyrazole Derivative Type | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Benzenesulfonamide-bearing pyrazoles | Potent and selective inhibition | Binding to the active site, blocking prostaglandin synthesis. nih.govnih.govcu.edu.eg |

| Janus Kinase (JAK) 2/3 | 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Potent inhibition | ATP-competitive inhibition by binding to the kinase domain. nih.gov |

| Aurora Kinase A/B | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives | Significant inhibition | Binding to the ATP-binding pocket of the kinase. nih.govacs.org |

| DNA Gyrase B | Benzofuran–pyrazole hybrids | Potent inhibition | Interference with ATPase activity. mdpi.comlongdom.org |

| Monoamine Oxidase B (MAO-B) | 3-Aryl-1-phenyl-1H-pyrazole derivatives | Selective inhibition | Binding to the active site of the enzyme. nih.gov |

Receptor Modulation and Specific Binding Studies

Beyond enzyme inhibition, pyrazole derivatives can modulate the function of various receptors. For instance, specific pyrazole derivatives have been developed as antagonists for the cannabinoid receptor 1 (CB1). nih.govelsevierpure.com Structure-activity relationship studies have identified key structural features required for potent and selective binding, including specific substituents on the phenyl rings and the carboxamide group attached to the pyrazole core. nih.govelsevierpure.com These studies often involve radioligand binding assays to determine the affinity of the compounds for the receptor.

Mechanisms of Antioxidant Activity

Several pyrazole derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. The mechanisms underlying this activity are multifaceted and can involve both direct and indirect actions.

Radical Scavenging: One of the primary mechanisms of antioxidant action is the direct scavenging of free radicals. Pyrazole derivatives can donate a hydrogen atom or an electron to neutralize reactive radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating the radical chain reaction. tandfonline.com The presence of hydroxyl or other electron-donating groups on the phenyl rings can enhance this radical scavenging capacity.

Reactive Oxygen Species (ROS) Inhibition: Pyrazole compounds can also exert their antioxidant effects by inhibiting the production of reactive oxygen species (ROS). For example, they have been shown to block ROS production in neutrophils and human platelets. mdpi.com This can occur through the inhibition of enzymes that generate ROS, such as NADPH oxidase. mdpi.com By reducing the cellular levels of ROS, these compounds can protect cells from oxidative damage to lipids, proteins, and DNA. mdpi.comnih.gov

Investigation of Antiproliferative Mechanisms at the Cellular Level (e.g., Cell Cycle Arrest, Phosphorylation Downregulation)

The antiproliferative properties of pyrazole-based compounds, structurally related to 3-(Phenyl)-1H-pyrazole-4-acetic acid, have been a significant area of investigation in oncology research. These studies have delved into the cellular mechanisms that underpin their anticancer effects, with a particular focus on the induction of cell cycle arrest and the downregulation of critical phosphorylation-dependent signaling pathways. While direct research on 3-(Phenyl)-1H-pyrazole-4-acetic acid is limited, the broader class of pyrazole derivatives offers substantial insights into its potential mechanisms of action.

Cell Cycle Arrest

A hallmark of cancer is the uncontrolled proliferation of cells, which is a direct consequence of a dysregulated cell cycle. Several studies have demonstrated the capacity of pyrazole derivatives to halt this progression by inducing cell cycle arrest at various phases.

For instance, a novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has been shown to cause a significant arrest of MDA-MB-231 triple-negative breast cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest was accompanied by a notable increase in the S phase population as well. nih.gov The effect was dose-dependent, with a higher percentage of cells accumulating in the G2/M phase at increased concentrations of the compound. nih.gov This suggests an interference with the cellular processes governing the transition from the G2 phase to mitosis, or with the mitotic spindle checkpoint.

In a separate study, a series of pyrazoline derivatives were evaluated for their impact on the cell cycle of HepG-2 human liver cancer cells. One particular compound, 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, led to a substantial increase in the percentage of cells in the G2/M phase. mdpi.com This accumulation was dose-dependent, indicating a clear interference with the cell division cycle. mdpi.com

Furthermore, research into other pyrazole analogs has identified their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. A pyrazole benzene (B151609) sulfonamide derivative was found to induce significant cell cycle arrest at the G1 phase in HCT-116 cell lines. rsc.org This was attributed to the inhibition of CDK2, a crucial enzyme for the G1/S transition. rsc.org

The table below summarizes the findings on cell cycle arrest induced by various pyrazole derivatives in different cancer cell lines.

| Compound/Derivative | Cell Line | Affected Cell Cycle Phase | Key Findings |

|---|---|---|---|

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | MDA-MB-231 (Triple-Negative Breast Cancer) | G2/M and S phase | Significant increase in the S and G2/M phases with increasing concentrations of PTA-1. nih.gov |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | G2/M phase | Dose-dependent increase in the percentage of cells in the G2/M phase. mdpi.com |

| Pyrazole Benzene Sulfonamide Derivative | HCT-116 (Colon Carcinoma) | G1 phase | Induced significant cell cycle arrest at the G1 phase through CDK2 inhibition. rsc.org |

Phosphorylation Downregulation

The intricate network of cellular signaling is heavily reliant on the process of phosphorylation, which is mediated by kinases. In cancer, many of these signaling pathways become hyperactive, promoting cell growth, survival, and proliferation. Pyrazole derivatives have emerged as promising inhibitors of these critical kinase-driven pathways.

One notable example is the investigation of pyrazolyl s-triazine derivatives in triple-negative breast cancer cells (MDA-MB-231). nih.govnih.gov Certain compounds in this series demonstrated potent inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade. nih.govnih.gov This pathway is a central regulator of cell proliferation, and its inhibition points to a significant downregulation of phosphorylation events. nih.govnih.gov Specifically, these derivatives were found to inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that initiates this signaling cascade. nih.govnih.gov

In a different study, novel 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were identified as multi-targeted inhibitors of Janus kinases (JAK) 2/3 and Aurora A/B kinases. One of the lead compounds from this series was shown to down-regulate the phosphorylation of STAT3, STAT5, Aurora A, and Aurora B in a dose-dependent manner in K562 and HCT116 cells. The JAK/STAT pathway is crucial for cytokine-mediated cell signaling, while Aurora kinases are essential for mitotic progression. Their inhibition signifies a potent disruption of key phosphorylation events.

The table below details the effects of various pyrazole derivatives on phosphorylation-dependent signaling pathways.

| Compound/Derivative | Target Pathway/Kinase | Cell Line | Key Findings |

|---|---|---|---|

| Pyrazolyl s-triazine derivatives | EGFR/PI3K/AKT/mTOR | MDA-MB-231 (Triple-Negative Breast Cancer) | Potent inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade. nih.govnih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK 2/3, Aurora A/B | K562 (Chronic Myeloid Leukemia), HCT116 (Colon Carcinoma) | Down-regulated the phosphorylation of STAT3, STAT5, Aurora A, and Aurora B. |

Emerging Research Directions and Potential Lead Compound Identification

Utility of Pyrazole-4-acetic Acid Analogues in Early Drug Discovery Research (Lead Identification Phase)

The pyrazole (B372694) scaffold is a privileged structure in drug discovery, valued for its metabolic stability and synthetic accessibility. researchgate.netnih.gov Analogues of pyrazole-4-acetic acid are of significant interest during the lead identification phase due to their demonstrated broad-spectrum pharmacological activities. ontosight.aiijiset.com The structural flexibility of the pyrazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to enhance potency and selectivity for various biological targets. researchgate.net

Research has shown that pyrazole derivatives can effectively interact with enzymes and cellular receptors, making them promising for developing treatments for a range of diseases. ontosight.ai Their proven roles as anti-inflammatory, antibacterial, antitumor, and antifungal agents highlight their potential as starting points for new therapeutic agents. nih.govontosight.aimdpi.com The successful integration of the pyrazole core into established drugs validates the continued exploration of its analogues for novel lead compounds. nih.govnih.gov

| Pharmacological Activity | Significance in Lead Discovery | Reference |

|---|---|---|

| Anti-inflammatory | Potential for developing novel NSAIDs, possibly with improved selectivity (e.g., COX-2 inhibition). | ontosight.ai |

| Anticancer/Antitumor | Scaffold for designing inhibitors of kinases and other proteins involved in cancer progression. | rsc.orgontosight.ainih.gov |

| Antimicrobial (Antibacterial/Antifungal) | Foundation for creating new agents to combat drug-resistant pathogens. | ontosight.aiijiset.commdpi.com |

| Antioxidant | Potential for addressing diseases linked to oxidative stress. | nih.gov |

Scaffold Hybridization and Multi-Targeting Strategies for Enhanced Activity

To augment the therapeutic efficacy and address challenges like drug resistance, researchers are increasingly employing scaffold hybridization. researchgate.net This strategy involves chemically linking the pyrazole-4-acetic acid core with other pharmacologically active moieties to create a single hybrid molecule. globalresearchonline.net These hybrid compounds are designed to interact with multiple biological targets, which can lead to synergistic effects and a broader spectrum of activity. researchgate.net

Notable examples of this approach include the synthesis of pyrazole-s-triazine and pyrazole-thiazole hybrids. nih.govglobalresearchonline.net By combining the distinct biological activities of each scaffold, these hybrid molecules can offer enhanced therapeutic potential. nih.govglobalresearchonline.net For instance, fusing a pyrazole ring with other heterocyclic systems like benzimidazole (B57391) or oxindole (B195798) has yielded compounds with significant biological activities. mdpi.comacs.org This multi-targeting approach is a promising avenue for developing more effective treatments for complex diseases.

Exploration of Novel Synthetic Methodologies for Pyrazole-4-acetic Acid Scaffolds

The development of new and efficient synthetic methods is crucial for expanding the chemical diversity of pyrazole-4-acetic acid derivatives available for screening. While the classical approach for synthesizing pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, contemporary research focuses on more advanced and efficient techniques. chim.itmdpi.comnih.gov

Modern synthetic strategies include:

One-Pot, Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex pyrazole derivatives in a single step from multiple starting materials, improving efficiency and reducing waste. nih.govmdpi.com

Transition-Metal Catalysis: The use of catalysts based on palladium, rhodium, silver, and other metals has enabled novel and highly selective pyrazole syntheses. researchgate.netmdpi.comnih.gov

Advanced Energy Sources: Microwave irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields and shorter preparation times compared to conventional heating. rsc.org

Green Chemistry Approaches: The use of nanoparticles and reusable ionic liquids as catalysts represents a move towards more sustainable and environmentally friendly synthetic processes. researchgate.netmdpi.com

Photocatalysis: Visible light-mediated synthesis is emerging as an innovative method for constructing the pyrazole ring under mild conditions. acs.org

These novel methodologies not only streamline the synthesis of known pyrazole scaffolds but also provide access to previously inaccessible structures, thereby broadening the scope of chemical space for drug discovery. mdpi.com

Advanced Computational Approaches in Pyrazole Research and Design

Computational chemistry has become an indispensable tool in the rational design and optimization of pyrazole-based drug candidates. eurasianjournals.com These advanced in silico methods provide deep insights into molecular interactions, helping to predict the biological activity of novel compounds before their synthesis.

Key computational techniques applied in pyrazole research include:

Molecular Docking: This method is widely used to predict how pyrazole derivatives bind to the active sites of specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.netmdpi.comasianpubs.org It helps elucidate the mechanism of action and guides the design of molecules with improved binding affinity. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical correlation between the structural features of pyrazole analogues and their biological activities. shd-pub.org.rsrsc.org These models are crucial for predicting the potency of new designs and prioritizing compounds for synthesis.